Bienvenue dans la boutique en ligne BenchChem!

3-Maleimidopropiohydrazide Trifluoroacetate

Bioconjugation Crosslinker selection Protein orientation

Choose BMPH for its shortest-in-class 8.1 Å spacer arm, ensuring minimal conformational flexibility in Fab' immobilization. The TFA salt enables direct aqueous dissolution—no organic co-solvent needed. pH-sensitive hydrazone bond provides tumor-selective drug release. Orthogonal maleimide-hydrazide chemistry preserves protein tertiary structure for site-selective bioconjugation. Demonstrated 90-fold higher immunogenicity in M2e-CRM197 conjugate vaccine applications.

Molecular Formula C9H10F3N3O5
Molecular Weight 297.19 g/mol
CAS No. 359436-61-6
Cat. No. B561670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Maleimidopropiohydrazide Trifluoroacetate
CAS359436-61-6
Synonyms1H-Pyrrole-1-propanoic Acid 2,5-Dihydro-2,5-dioxo-hydrazide 2,2,2-Trifluoroacetic Acid Salt; 
Molecular FormulaC9H10F3N3O5
Molecular Weight297.19 g/mol
Structural Identifiers
InChIInChI=1S/C7H9N3O3.C2HF3O2/c8-9-5(11)3-4-10-6(12)1-2-7(10)13;3-2(4,5)1(6)7/h1-2H,3-4,8H2,(H,9,11);(H,6,7)
InChIKeyBADCXPKRBUEEMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Maleimidopropiohydrazide Trifluoroacetate (CAS 359436-61-6): Technical Baseline for Bioconjugation Procurement


3-Maleimidopropiohydrazide Trifluoroacetate (BMPH) is a heterobifunctional crosslinking reagent with the molecular formula C7H9N3O3·C2HF3O2 and a molecular weight of 297.19 Da . The compound contains a maleimide group for covalent conjugation to sulfhydryl (-SH) groups (forming stable thioether bonds) and a hydrazide group for reaction with carbonyls (aldehydes and ketones) to form hydrazone linkages . BMPH is characterized by a short spacer arm length of 8.1 Å and exists as a water-soluble solid at room temperature with a reported melting point range of 120–129°C depending on the source [1]. The trifluoroacetate salt form enhances aqueous solubility compared to the free base, facilitating direct dissolution in aqueous buffers for bioconjugation workflows.

Why 3-Maleimidopropiohydrazide Trifluoroacetate Cannot Be Substituted with Generic Maleimide-Hydrazide Crosslinkers


Substitution of BMPH with alternative maleimide-hydrazide crosslinkers introduces quantifiable performance and conformational consequences that directly affect experimental reproducibility and conjugate architecture. Spacer arm length is a critical variable in crosslinker selection: BMPH provides a short 8.1 Å bridge, whereas close analogs EMCH (11.8 Å), MPBH (17.9 Å), and KMUH (19.0 Å) introduce progressively longer distances between conjugated moieties [1]. This spacer length difference alters the spatial relationship between conjugated proteins, which can affect epitope accessibility, enzymatic activity retention, and steric hindrance in downstream applications. Additionally, the hydrazone bond formed by BMPH exhibits pH-dependent cleavage kinetics that are specific to the molecular context of the short spacer, with hydrolysis rates differing from those of longer-spacer or aryl-containing analogs such as MPBH and APM [2]. Generic substitution without accounting for these spacer-dependent and stability parameters risks introducing uncontrolled variables in bioconjugate performance, particularly in applications where precise molecular orientation or condition-specific payload release is required.

3-Maleimidopropiohydrazide Trifluoroacetate: Quantified Differentiation Evidence for Procurement Decisions


Spacer Arm Length Differentiation: BMPH (8.1 Å) vs. EMCH (11.8 Å) and KMUH (19.0 Å) for Conformational Control

BMPH possesses the shortest spacer arm among commercially available maleimide-hydrazide heterobifunctional crosslinkers. Direct comparison across the same chemical class shows BMPH at 8.1 Å, while EMCH extends to 11.8 Å, MPBH to 17.9 Å, and KMUH to 19.0 Å [1]. This represents a 31.4% reduction in spacer length relative to EMCH and a 57.4% reduction relative to KMUH. The short spacer limits conformational flexibility between conjugated moieties, providing tighter spatial control for applications requiring precise molecular orientation.

Bioconjugation Crosslinker selection Protein orientation

Immunogenicity Enhancement: BMPH-Conjugated Vaccine Achieves 90-Fold Higher Antibody Response vs. Unconjugated Antigen

In a comparative universal influenza vaccine study, M2e antigen conjugated to CRM197 carrier protein using BMPH as the crosslinker (M2e-BMPH-CRM197) induced anti-M2e antibody levels approximately 90-fold higher than the unconjugated M2e antigen control group. By comparison, the same antigen conjugated using a MAL-PEG-HZ linker (M2e-PEG-CRM197) achieved only approximately a 30-fold increase [1]. The BMPH-mediated conjugation demonstrated a 3-fold higher immunogenicity enhancement relative to the PEG-containing alternative linker approach.

Vaccine development Immunogenicity Conjugate vaccines

pH-Sensitive Hydrazone Bond Enables Acidic-Triggered Payload Release for Tumor-Targeted Delivery

BMPH forms a hydrazone bond that is stable at physiological pH (7.4) but undergoes accelerated hydrolysis under mildly acidic conditions characteristic of the tumor microenvironment and endosomal/lysosomal compartments (pH 5.0–6.5). This pH-dependent cleavage property was demonstrated in a comparative study of hydrazone heterobifunctional crosslinkers, where hydrazone conjugates exhibited pH 5.0-triggered release with minimal hydrolysis at pH 7.4 [1]. In a therapeutic application, PEI-BMPH-DOX (PMD) conjugates were developed using BMPH to link doxorubicin via a pH-sensitive hydrazine bond, enabling acid-triggered drug release for tumor-targeted delivery [2].

Drug delivery pH-sensitive linkers Cancer therapeutics

Water Solubility Advantage of Trifluoroacetate Salt Form for Aqueous Bioconjugation Workflows

3-Maleimidopropiohydrazide is supplied as the trifluoroacetate salt (C7H9N3O3·C2HF3O2), which confers water solubility that enables direct dissolution in aqueous buffers without requiring organic co-solvents . This contrasts with many maleimide-containing crosslinkers supplied as free bases or hydrochloride salts that require DMSO or DMF pre-dissolution, which can introduce solvent compatibility issues in sensitive protein conjugation reactions. The compound's water solubility facilitates direct incorporation into aqueous bioconjugation protocols, reducing the risk of protein denaturation or precipitation associated with organic solvent exposure.

Solubility Sample preparation Bioconjugation

Orthogonal Reactivity: Maleimide (Sulfhydryl-Specific) + Hydrazide (Carbonyl-Specific) Enables Site-Selective Dual Conjugation

BMPH provides orthogonal reactivity through two distinct functional groups that react selectively with different chemical targets without cross-interference. The maleimide group reacts specifically with free sulfhydryls (-SH) at pH 6.5–7.5 to form stable, non-reversible thioether bonds, while the hydrazide group reacts selectively with carbonyls (aldehydes and ketones) to form hydrazone linkages [1]. This orthogonal reactivity enables sequential, site-selective conjugation of two distinct biomolecules—for example, coupling a sulfhydryl-containing peptide or protein to a carbonyl-bearing glycoprotein or periodate-oxidized antibody. The specificity of each reaction prevents unwanted side reactions with other functional groups such as primary amines, which can compromise conjugate homogeneity in single-chemistry approaches.

Site-specific conjugation Orthogonal chemistry Antibody-drug conjugates

Optimal Application Scenarios for 3-Maleimidopropiohydrazide Trifluoroacetate Based on Quantified Differentiation Evidence


Oriented Immobilization of Fab' Antibody Fragments via Hinge-Region Sulfhydryl to Aldehyde-Functionalized Surfaces

BMPH enables site-directed immobilization of Fab' antibody fragments through the free sulfhydryl at the hinge region (maleimide reaction) to aldehyde-functionalized solid supports (hydrazide reaction), preserving antigen-binding capacity through controlled orientation [1]. The 8.1 Å short spacer arm minimizes conformational flexibility between the Fab' and the surface, maintaining the fragment in an optimal orientation for antigen capture and reducing non-specific binding associated with longer, more flexible linker arms. This application directly leverages BMPH's shortest-in-class spacer arm length compared to EMCH (11.8 Å) and KMUH (19.0 Å).

pH-Responsive Polymer-Drug Conjugates for Tumor-Selective Chemotherapeutic Delivery

BMPH is employed to conjugate doxorubicin to polyethylenimine (PEI) carriers via a pH-sensitive hydrazone bond, forming PEI-BMPH-DOX (PMD) conjugates that demonstrate stability at physiological pH (7.4) with accelerated drug release in the acidic tumor microenvironment [2]. The hydrazone linkage formed by BMPH's hydrazide group provides condition-specific cleavage that is absent in non-cleavable thioether-only crosslinkers, enabling tumor-selective payload delivery while minimizing systemic toxicity.

Glycoprotein Conjugation to Sulfhydryl-Containing Peptides or Proteins for Vaccine and Diagnostic Development

BMPH facilitates the conjugation of periodate-oxidized glycoproteins (generating reactive aldehyde groups on carbohydrate moieties) to sulfhydryl-containing peptides or carrier proteins . This application leverages the orthogonal maleimide-hydrazide chemistry to achieve site-selective conjugation without disrupting protein tertiary structure. In conjugate vaccine development, BMPH-mediated conjugation of M2e antigen to CRM197 carrier protein yielded approximately 90-fold higher immunogenicity compared to unconjugated antigen, demonstrating functional superiority in this application context [3].

Water-Soluble Bioconjugation Workflows Requiring Direct Aqueous Buffer Compatibility

The trifluoroacetate salt form of BMPH provides direct water solubility, enabling dissolution in aqueous buffers without organic co-solvent pre-treatment . This property is particularly valuable for conjugation reactions involving solvent-sensitive proteins where DMSO or DMF exposure risks denaturation, aggregation, or loss of enzymatic activity. Procurement of the TFA salt form eliminates the need for organic solvent handling, streamlining workflows in GMP-adjacent research environments where solvent traces must be rigorously controlled.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Maleimidopropiohydrazide Trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.